1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone
Description
The compound 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone features a 4,5-dihydroimidazole core substituted with a 3-chlorobenzylthio group at position 2 and a phenylethanone moiety at position 1. This structure combines a partially saturated imidazole ring, a sulfur-containing thioether linkage, and an aromatic ketone group.
Key structural attributes:
- 4,5-Dihydroimidazole core: Enhances conformational flexibility compared to fully aromatic imidazoles.
- 3-Chlorobenzylthio group: Introduces electron-withdrawing and hydrophobic characteristics.
- Phenylethanone moiety: Contributes to π-π stacking interactions and solubility modulation.
Properties
IUPAC Name |
1-[2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-phenylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2OS/c19-16-8-4-7-15(11-16)13-23-18-20-9-10-21(18)17(22)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHHADLGSKIUZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)Cl)C(=O)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Chlorobenzylthio Group: This step involves the nucleophilic substitution of a chlorobenzyl halide with a thiol group, forming the chlorobenzylthio moiety.
Coupling with Phenylethanone: The final step involves coupling the chlorobenzylthio-imidazole intermediate with phenylethanone under suitable conditions, such as the presence of a base and a solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the chlorobenzylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone depends on its specific application:
Enzyme Inhibition: The compound may bind to the active site of an enzyme, blocking its activity.
Receptor Modulation: It may interact with cellular receptors, altering signal transduction pathways.
Molecular Targets: Potential targets include kinases, proteases, and other enzymes involved in disease pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Heterocyclic Core Variations
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one
- Structure : Replaces the dihydroimidazole with a 1H-imidazole linked to an oxadiazole ring via a thioether.
- Key Differences: The oxadiazole introduces additional hydrogen-bonding sites.
- Implications : The oxadiazole-thioether system may improve thermal stability compared to the dihydroimidazole analog .
2-(2-Chloro-1H-benzimidazol-1-yl)-1-phenylethanone
- Structure : Features a benzimidazole core (fused benzene-imidazole) with a chloro substituent.
- Key Differences :
- Benzimidazole’s fused aromatic system increases rigidity and electron density.
- Absence of a thioether linkage reduces sulfur-mediated interactions.
- Implications : Higher melting points and lower solubility in polar solvents compared to the target compound .
Substituent Modifications
1-(2-Hydroxyphenyl)-2-[(phenylmethyl)thio]ethanone
- Structure: Replaces the dihydroimidazole with a hydroxyphenyl group and retains the benzylthio-phenylethanone motif.
- Key Differences :
- Hydroxyl group enables hydrogen bonding but reduces lipophilicity.
- Lack of heterocyclic core diminishes conformational constraints.
- Implications : Enhanced solubility in aqueous media but reduced affinity for hydrophobic binding pockets .
4,5-Diphenyl-2-(thiophen-2-yl)-1H-imidazole
- Structure: Substitutes the thioether-phenylethanone with a thiophene ring and adds phenyl groups at positions 4 and 3.
- Key Differences :
- Thiophene introduces sulfur heteroatoms without a ketone group.
- Bulky 4,5-diphenyl groups sterically hinder interactions.
- Implications : Reduced reactivity in nucleophilic environments compared to the target compound .
Functional Group Analysis
Nitroimidazole Derivatives (e.g., 2-[4-(1,2-dimethyl-5-nitro-1H-imidazol-4-yl)phenyl]-1-arylethanols)
- Structure: Nitro group at position 5 of the imidazole and ethanol substituent instead of ethanone.
- Key Differences: Nitro group increases electron deficiency, enhancing electrophilicity. Hydroxyl group in ethanol improves solubility but reduces stability.
- Implications: Higher oxidative reactivity compared to the phenylethanone-containing target compound .
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties of Selected Compounds
Table 2: Functional Group Impact on Reactivity
Biological Activity
The compound 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone , also known by its IUPAC name [2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone , has attracted attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 348.85 g/mol. The presence of both imidazole and thioether functionalities contributes to its unique reactivity and biological profile.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂OS |
| Molecular Weight | 348.85 g/mol |
| IUPAC Name | [2-[(3-chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3-methylphenyl)methanone |
| CAS Number | 851808-03-2 |
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that it interacts with specific molecular targets, such as enzymes or receptors involved in cellular signaling pathways. The imidazole ring may facilitate interactions with biological macromolecules due to its ability to participate in hydrogen bonding and π-π stacking interactions.
Anticancer Activity
Numerous studies have explored the anticancer potential of compounds containing imidazole and thioether functionalities. For instance, derivatives similar to the target compound have shown promising results against various cancer cell lines.
Cytotoxicity Assays:
Compounds with imidazole rings have been tested against human cancer cell lines using MTT assays, revealing IC50 values in the low micromolar range (e.g., IC50 < 10 µM) for several derivatives.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A431 (epidermoid carcinoma) | 5.0 |
| Compound B | U251 (glioblastoma) | 7.5 |
| Target Compound | Jurkat (leukemia) | TBD |
A recent study investigated a series of thiazole and imidazole derivatives, including those structurally related to our target compound. The study found that modifications at the phenyl ring significantly influenced cytotoxicity, with certain substitutions enhancing activity against specific cancer types.
Antimicrobial Activity
The compound's thioether component suggests potential antimicrobial properties. Similar compounds have demonstrated activity against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) often reported in the range of 10–50 µg/mL.
Case Studies
Study on Anticancer Activity:
A study evaluated a series of thiazole and imidazole derivatives for their anticancer properties. Results indicated that specific modifications at the phenyl ring could enhance cytotoxicity against various cancer cell lines.
Antimicrobial Evaluation:
Another research effort focused on evaluating the antimicrobial efficacy of compounds similar to the target molecule against common pathogens like Staphylococcus aureus and Escherichia coli. Results indicated that compounds featuring both thioether and imidazole groups exhibited superior activity compared to their non-thioether counterparts.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for synthesizing 1-(2-((3-chlorobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)-2-phenylethanone, and what reaction conditions critically influence yield?
- Methodological Answer : A common approach involves nucleophilic substitution reactions. For example, dissolve the imidazole precursor (0.01 mol) in acetone (20 mL), add anhydrous potassium carbonate (0.02 mol), and introduce chloroacetyl chloride (0.01 mol) dropwise under cold conditions. Stir for 5–6 hours, followed by solvent removal under reduced pressure. Purify via recrystallization (ethanol) to obtain the product. Key factors include reaction temperature (cold conditions minimize side reactions), stoichiometric ratios (excess base ensures deprotonation), and slow reagent addition to control exothermicity .
Q. Which spectroscopic and crystallographic techniques are most effective for structural confirmation of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy : H and C NMR to verify substituent integration and electronic environments.
- Mass spectrometry (MS) : High-resolution MS to confirm molecular weight.
- X-ray crystallography : Single-crystal analysis resolves stereochemistry and confirms bond angles/planarity of the imidazole ring. For example, analogous imidazole derivatives were structurally validated using X-ray diffraction with mean C–C bond lengths of 0.002 Å .
Q. What in vitro models are suitable for preliminary anti-inflammatory activity screening?
- Methodological Answer : The carrageenan-induced paw edema model in Wistar rats is widely used. Administer the compound orally (100 mg/kg in Tween 80 suspension), inject carrageenan (1% w/v) subcutaneously, and measure paw volume changes at 1 and 3 hours using a plethysmometer. Calculate inhibition as , where and are treated and control edema volumes, respectively .
Advanced Research Questions
Q. How can synthetic protocols be optimized to enhance scalability without compromising stereochemical integrity?
- Methodological Answer :
- Solvent selection : Replace acetone with DMF or THF for better solubility of intermediates.
- Catalytic systems : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate substitution reactions.
- Temperature control : Employ microwave-assisted synthesis to reduce reaction time and improve regioselectivity. Validate purity via HPLC (>95%) and monitor stereochemistry via circular dichroism (CD) or X-ray crystallography .
Q. How should researchers address discrepancies between in vitro and in vivo biological activity data?
- Methodological Answer :
- Purity assessment : Verify compound purity (e.g., HPLC, elemental analysis) to rule out impurities affecting in vitro results.
- Metabolic stability : Conduct liver microsome assays to identify metabolic degradation pathways.
- Bioavailability studies : Measure plasma concentrations post-administration to assess absorption limitations. For example, low solubility in Tween 80 suspensions may reduce in vivo efficacy .
Q. What methodologies are recommended to evaluate environmental stability and degradation pathways of this compound?
- Methodological Answer :
- Abiotic studies : Expose the compound to UV light, varying pH, and oxidizing agents (e.g., HO) to simulate environmental conditions. Monitor degradation via LC-MS.
- Biotic studies : Use soil or microbial consortia to assess biodegradation rates.
- Modeling : Apply fugacity models to predict distribution in air, water, and soil compartments based on log P and vapor pressure data .
Q. How can researchers design robust assays to compare antimicrobial activity across structurally related derivatives?
- Methodological Answer :
- Strain selection : Test against Gram-positive (e.g., Bacillus subtilis), Gram-negative (e.g., E. coli), and fungal strains (e.g., Candida albicans).
- Standardized protocols : Use the filter disk method with ciprofloxacin (bacteria) and clotrimazole (fungi) as positive controls. Measure zone-of-inhibition diameters and normalize to compound solubility .
Q. What statistical designs are appropriate for multi-variable biological studies involving this compound?
- Methodological Answer : Implement a split-plot design with randomized blocks. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
